Fmoc-O-Sulfo-L-Tyrosin-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

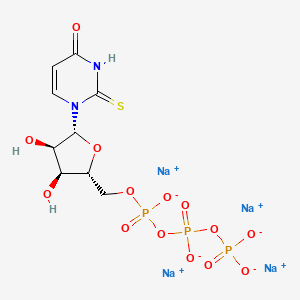

Fmoc-O-Sulfo-L-Tyrosine sodium salt (Fmoc-S-Tyr-Na) is an organic compound that is commonly used in lab experiments and is a derivative of the amino acid tyrosine. It is a white, crystalline solid that is water soluble and has a molecular weight of 517.66 g/mol. Fmoc-S-Tyr-Na is a versatile compound that has been used in a variety of scientific experiments and applications, ranging from biochemistry to drug design.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

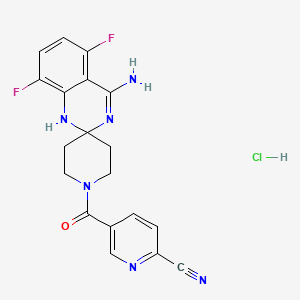

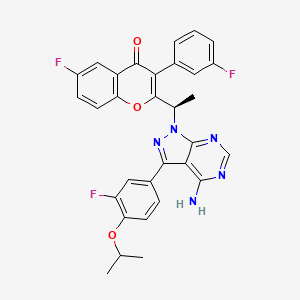

Fmoc-O-Sulfo-L-Tyrosin-Natriumsalz wird häufig in der Proteomforschung eingesetzt {svg_1}. Proteomics ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Protein-Interaktionen, Modifikationen und Lokalisierung zu untersuchen.

Peptidsynthese

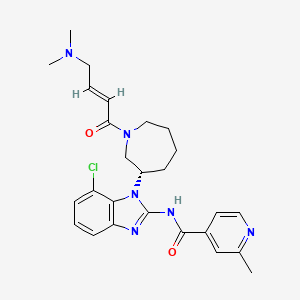

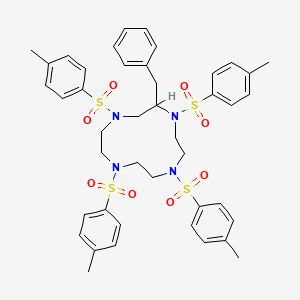

Diese Verbindung ist ein geschütztes Tyrosinderivat, das sie besonders nützlich für die Festphasenpeptidsynthese macht {svg_2}. In diesem Verfahren kann die Verbindung verwendet werden, um komplexe Peptide schrittweise aufzubauen, wodurch eine präzise Kontrolle über die Peptidsequenz ermöglicht wird.

Studium modifizierter Aminosäuren

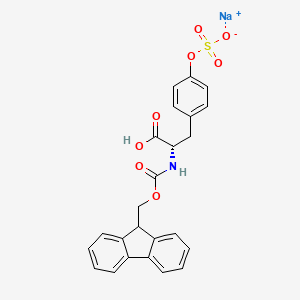

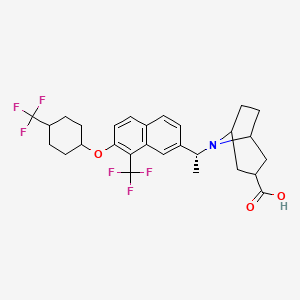

Diese Verbindung gehört zur Kategorie der modifizierten Aminosäuren {svg_3}. Sie kann bei der Untersuchung dieser modifizierten Aminosäuren verwendet werden, die im Vergleich zu ihren unmodifizierten Gegenstücken unterschiedliche Eigenschaften und Funktionen haben können.

Referenzmaterial

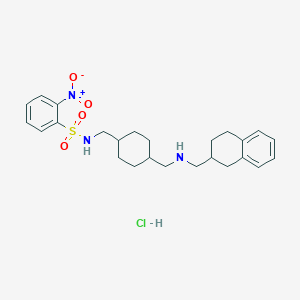

This compound kann als Referenzmaterial verwendet werden {svg_4}. Referenzmaterialien werden in der analytischen Chemie verwendet, um die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse zu gewährleisten.

Wirkmechanismus

Target of Action

Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.

Mode of Action

The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Result of Action

The result of the action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.

Action Environment

The action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-O-Sulfo-L-Tyrosine sodium salt plays a significant role in biochemical reactions, particularly in the synthesis of sulfotyrosine peptides. It interacts with various enzymes and proteins, including tyrosine kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating cellular signaling pathways and maintaining cellular homeostasis. The sulfo group on the tyrosine residue can mimic the phosphorylated state of tyrosine, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying protein phosphorylation and signal transduction .

Cellular Effects

Fmoc-O-Sulfo-L-Tyrosine sodium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. By mimicking the phosphorylated state of tyrosine, it can modulate the activity of tyrosine kinases and phosphatases, thereby affecting downstream signaling pathways. This compound can also impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins. Additionally, Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its interaction with various biomolecules, including enzymes and proteins. The Fmoc group protects the tyrosine residue during peptide synthesis, while the sulfo group enhances its reactivity. Upon removal of the Fmoc group, the sulfo-tyrosine residue can participate in biochemical reactions, such as phosphorylation and dephosphorylation. This compound can act as a substrate or inhibitor for tyrosine kinases and phosphatases, thereby modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (0-8°C) and protected from light and moisture. Prolonged exposure to adverse conditions can lead to degradation and loss of activity. In vitro and in vivo studies have shown that the long-term effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt in animal models can vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed in studies, indicating that the optimal dosage of Fmoc-O-Sulfo-L-Tyrosine sodium salt is crucial for achieving the desired biological effects without causing harm .

Metabolic Pathways

Fmoc-O-Sulfo-L-Tyrosine sodium salt is involved in various metabolic pathways, particularly those related to protein phosphorylation and signal transduction. It interacts with enzymes such as tyrosine kinases and phosphatases, which regulate the phosphorylation status of proteins. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. The sulfo group on the tyrosine residue can mimic the phosphorylated state, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of Fmoc-O-Sulfo-L-Tyrosine sodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of Fmoc-O-Sulfo-L-Tyrosine sodium salt can affect its activity and function, making it important to understand its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence its activity and function, making it important to study its subcellular distribution and targeting mechanisms .

Eigenschaften

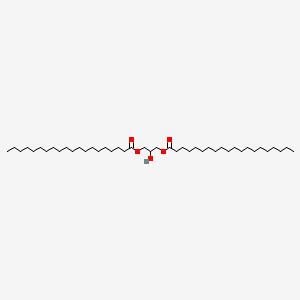

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves the protection of the tyrosine hydroxyl group with Fmoc, followed by sulfonation of the phenol ring with sulfonyl chloride.", "The Fmoc group is then removed, and the resulting product is converted to the sodium salt form." ], "Starting Materials": [ "L-Tyrosine", "Fmoc-OSu", "Sulfonyl chloride", "Sodium hydroxide", "Diethyl ether", "Acetone" ], "Reaction": [ "L-Tyrosine is reacted with Fmoc-OSu in the presence of a base to form Fmoc-O-Tyr.", "The Fmoc-O-Tyr is then reacted with sulfonyl chloride in the presence of a base to form Fmoc-O-Sulfo-L-Tyrosine.", "The Fmoc protecting group is removed using a base, such as piperidine, to yield O-Sulfo-L-Tyrosine.", "The product is then converted to the sodium salt form by reacting with sodium hydroxide in diethyl ether/acetone." ] } | |

CAS-Nummer |

106864-37-3 |

Molekularformel |

C24H20NNaO8S |

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |

InChI |

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |

InChI-Schlüssel |

WSZCHQPWBPMXJT-FTBISJDPSA-M |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)